molecular formula C16H22N4O4 B2865304 1,6-dimethyl-4-((1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 2320422-61-3

1,6-dimethyl-4-((1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No. B2865304
CAS RN: 2320422-61-3
M. Wt: 334.376
InChI Key: DIYBGIWJUSEZPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-dimethyl-4-((1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C16H22N4O4 and its molecular weight is 334.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antimicrobial Agents Synthesis

    • A study by Patel et al. (2012) in the journal Zeitschrift für Naturforschung C discusses the synthesis of a novel series of thiazolidinone derivatives, including compounds related to your query. These derivatives have been evaluated for antimicrobial activity against various bacteria and fungi, showcasing their potential as antimicrobial agents (Patel et al., 2012).
  • Molecular Structure Analysis

    • Karczmarzyk and Malinka (2004) in the Journal of Chemical Crystallography describe the crystal and molecular structures of dimethylisothiazolopyridine derivatives, providing detailed insights into the molecular geometry and electron density maps of these compounds (Karczmarzyk & Malinka, 2004).
  • Antimicrobial Activity Research

    • Another study by Patel et al. (2012) in Medicinal Chemistry Research explores thiazolidinone derivatives' synthesis and evaluates their antimicrobial activity. This further supports the potential of such compounds in developing new antimicrobial agents (Patel et al., 2012).
  • Heterocyclic Synthesis

    • Miyamoto and Yamazaki (1994) in the Journal of Heterocyclic Chemistry focus on the synthesis of heterocycles, including imidazolinones and related compounds. They explore various reactions involving diaminomethylenehydrazones with dimethyl acetylenedicarboxylate (Miyamoto & Yamazaki, 1994).
  • Organometallic Reactions

    • A study by Jones et al. (1995) in Organometallics investigates the reactions of various heterocycles, including nitrogen heterocycles, with a rhodium phosphine complex. This research provides insights into C-H and N-H insertion products in these reactions (Jones et al., 1995).
  • Heterocyclic Synthesis Utility

    • Fadda et al. (2012) in the Journal of Heterocyclic Chemistry discuss the synthesis of new pyrazole, pyridine, and pyrimidine derivatives from enaminonitriles. This research contributes to the broader understanding of heterocyclic synthesis and its potential applications (Fadda et al., 2012).

properties

IUPAC Name

1,6-dimethyl-4-[1-(2-oxoimidazolidine-1-carbonyl)piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4/c1-11-9-13(10-14(21)18(11)2)24-12-3-6-19(7-4-12)16(23)20-8-5-17-15(20)22/h9-10,12H,3-8H2,1-2H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIYBGIWJUSEZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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